(7-{[(4-Ethylphenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol
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Overview
Description
[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol is a complex organic compound with a unique structure that combines multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol involves multiple steps, including the formation of the pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine core, followed by the introduction of the thioether and methanol functional groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
[4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The aromatic rings can be reduced under specific conditions.
Substitution: The methanol group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the molecule.
Scientific Research Applications
Chemistry
In chemistry, [4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers may investigate its interactions with various biological targets, such as enzymes or receptors, to understand its potential therapeutic applications.
Medicine
In medicine, [4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol could be explored for its potential as a drug candidate. Its interactions with biological targets could lead to the development of new treatments for various diseases.
Industry
In industry, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its unique properties make it a versatile compound for various industrial applications.
Mechanism of Action
The mechanism of action of [4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol include other pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidine derivatives with different substituents. These compounds may share similar chemical properties and reactivity but differ in their specific applications and biological activity.
Uniqueness
The uniqueness of [4-[(4-ethylbenzyl)thio]-9-methyl-2-(2-methylphenyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol lies in its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
[7-[(4-ethylphenyl)methylsulfanyl]-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O2S/c1-4-19-9-11-20(12-10-19)16-34-28-24-13-23-21(15-32)14-29-18(3)25(23)33-27(24)30-26(31-28)22-8-6-5-7-17(22)2/h5-12,14,32H,4,13,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRZLYWNNHJJEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC=CC=C5C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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